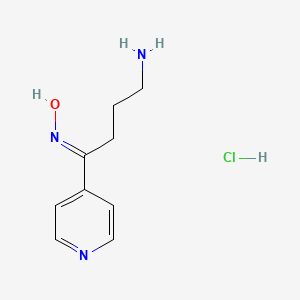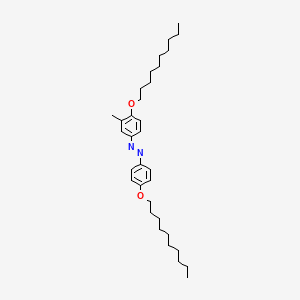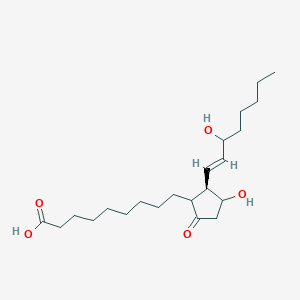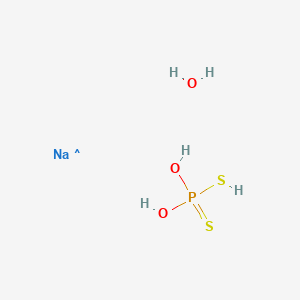
4-Amino-1-pyridin-4-ylbutan-1-one oxime monohydrochloride
Descripción general
Descripción
Synthesis Analysis
Oximes, such as “4-Amino-1-pyridin-4-ylbutan-1-one oxime hydrochloride”, can be synthesized through various methods. Amidoximes and oximes can be oxidized in vivo and release nitric oxide (NO). The classical methods and most recent advances for the synthesis of both amidoximes and oximes are presented in various studies .Chemical Reactions Analysis
Oximes, such as “4-Amino-1-pyridin-4-ylbutan-1-one oxime hydrochloride”, can undergo various chemical reactions. For instance, they can be the products of radical reactions . Oximes can also undergo reductive rearrangement .Aplicaciones Científicas De Investigación
Synthesis and Characterization
4-Amino-1-pyridin-4-ylbutan-1-one oxime hydrochloride is involved in various synthesis and characterization processes within scientific research. For example, it can serve as a precursor or intermediate in the synthesis of complex organic molecules. The synthesis of amino sugars through the use of oximes, including hydroxylamine hydrochloride, provides a synthetic route to amino sugars, illustrating the utility of related compounds in organic synthesis (Stevens & Bryant, 1972). Similarly, the study of electrospray ionization mass spectrometry on the mechanism of hydrosilylation of terminal alkynes, involving a pyridine-4,5-dichloroimidazol-2-ylidene complex of Ir(I), showcases the catalytic activities and potential of such compounds in complex chemical reactions (Vicent et al., 2006).
Catalytic and Reactive Applications
The compound and its related variants find applications in catalytic processes and as reagents in chemical reactions. For instance, a copper-catalyzed annulation of oxime acetates with α-amino acid ester derivatives for the synthesis of 4-pyrrolin-2-ones bearing a 3-amino group highlights the reactive capabilities and potential application in the synthesis of complex heterocycles (Miao et al., 2020). Additionally, the synthesis of 6-substituted 2-(N-acetylamino)pyridines and 2-aminopyridines by cyclization of 5-oximinoalkanenitriles, where oxime derivatives were cyclized to form various substituted pyridines, further exemplifies the compound's role in organic synthesis and chemical transformations (Vijn et al., 1993).
Antimicrobial and Antimitotic Activities
Oxime-derivatives and related compounds have shown potential antimicrobial and antimitotic activities. For instance, the synthesis, characterization, and study of the antimicrobial properties of oligo-4-[(pyridine-3-yl-methylene)amino]phenol revealed the compound's effectiveness against various bacterial strains (Kaya et al., 2006). Moreover, the synthesis of ethyl (5-amino-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamates and its alterations at the 2,3-positions, which exhibited significant effects on cytotoxicity and the inhibition of mitosis in cultured cells, illustrates the potential of such compounds in medical and pharmaceutical research (Temple et al., 1991).
Mecanismo De Acción
While specific information on the mechanism of action of “4-Amino-1-pyridin-4-ylbutan-1-one oxime hydrochloride” is not available, oximes in general have gained interest due to their ability to release nitric oxide (NO). The oxidation of these compounds can be catalyzed by various hemoproteins like cytochrome P450 (CYP450) or horseradish peroxidase (HRP) .
Safety and Hazards
Direcciones Futuras
Oximes, including “4-Amino-1-pyridin-4-ylbutan-1-one oxime hydrochloride”, have gained high interest in recent years. They are usually easy to synthesize and have been studied in many different fields such as coordination or materials chemistry, but also for their numerous biological activities . Future research may focus on exploring these areas further.
Propiedades
IUPAC Name |
N-(4-amino-1-pyridin-4-ylbutylidene)hydroxylamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O.ClH/c10-5-1-2-9(12-13)8-3-6-11-7-4-8;/h3-4,6-7,13H,1-2,5,10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GONSLOCTGADAEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=NO)CCCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
374063-98-6 | |
| Record name | 1-Butanone, 4-amino-1-(4-pyridinyl)-, oxime, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=374063-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![alpha-D-[2-13C]galactopyranosyl 1-phosphate (dipotassium salt)](/img/structure/B1496682.png)



